

Pyridazine-3-carboxamide as a scaffold for developing anti-inflammatory agents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Pyridazine-3-carboxamide**

Cat. No.: **B1582110**

[Get Quote](#)

Application Notes & Protocols

Topic: **Pyridazine-3-carboxamide** as a Scaffold for Developing Novel Anti-inflammatory Agents

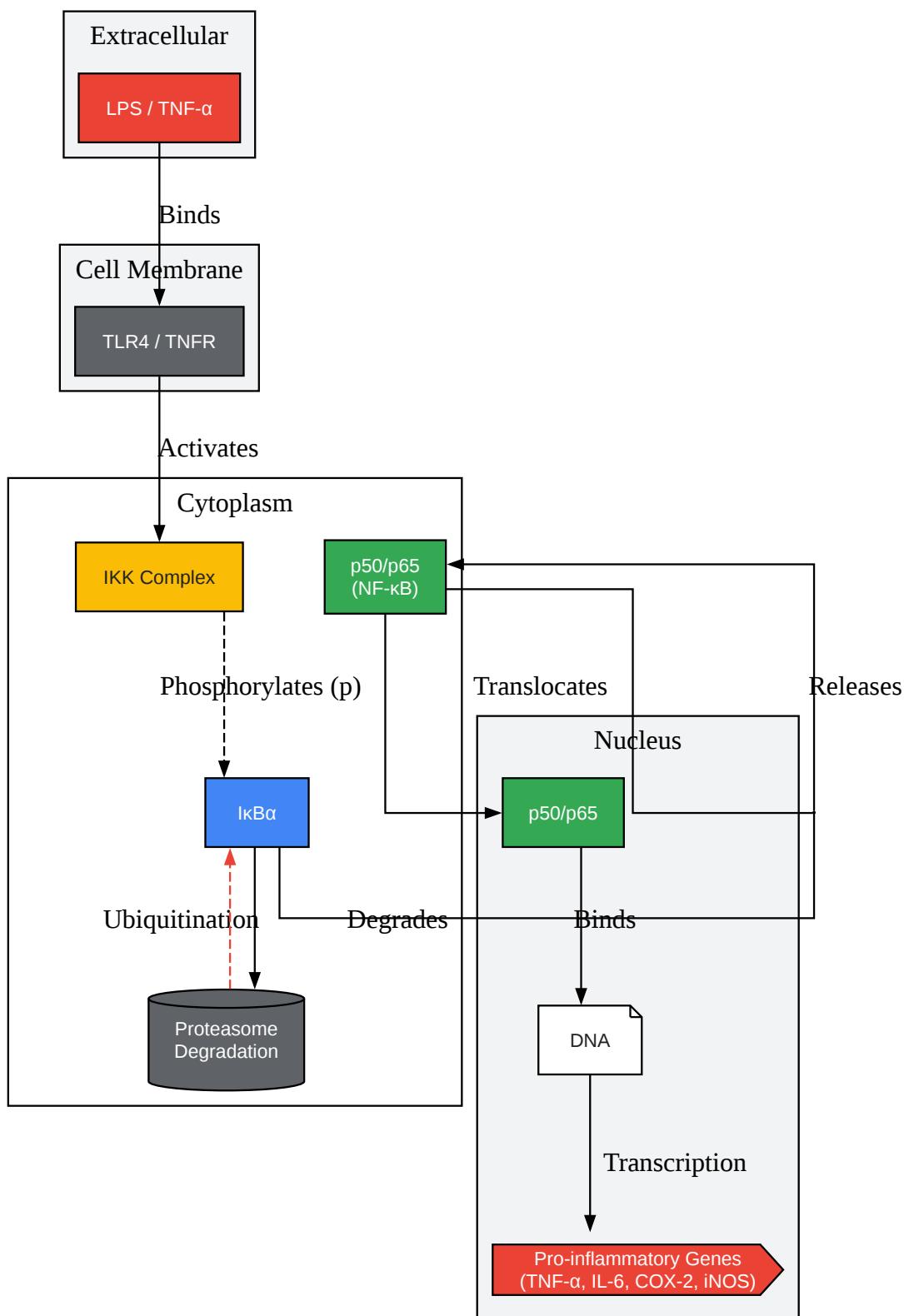
Audience: Researchers, scientists, and drug development professionals.

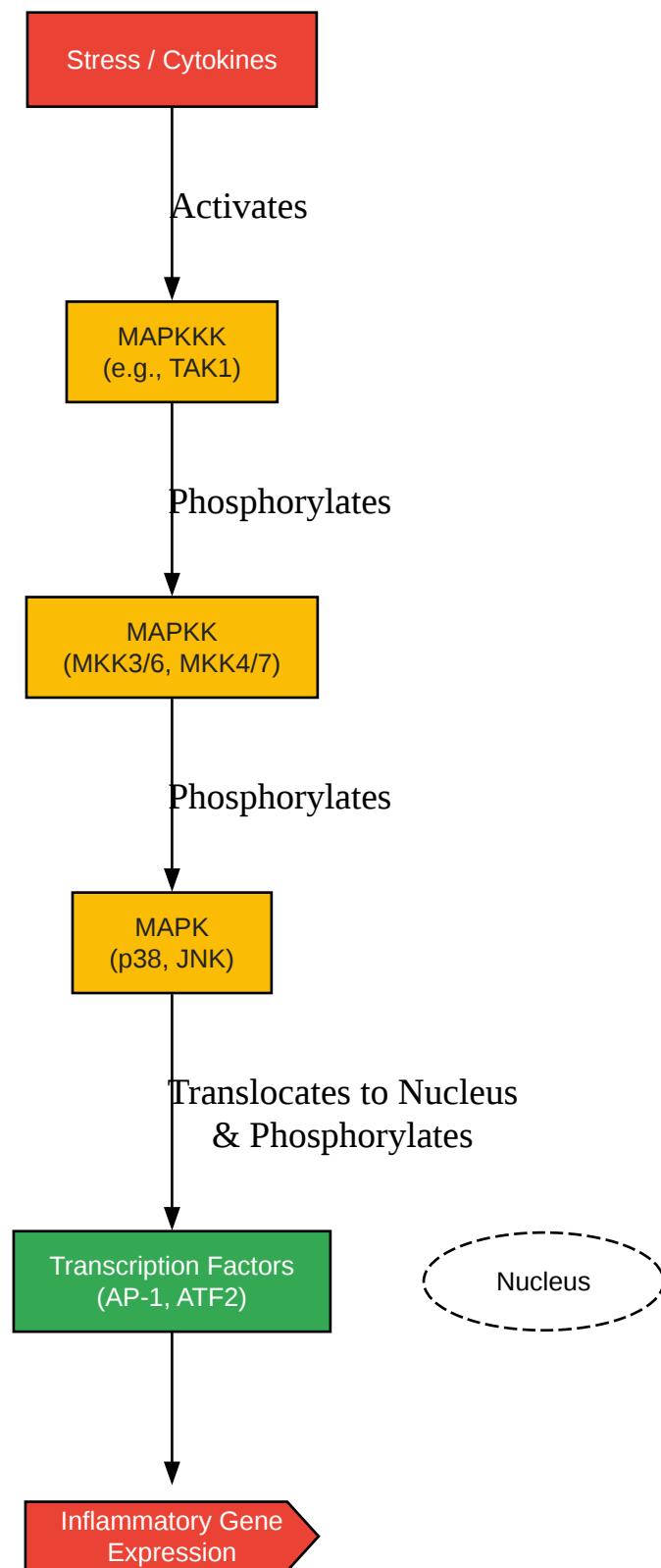
Senior Application Scientist's Foreword: The relentless pursuit of novel therapeutics for inflammatory diseases demands innovative chemical scaffolds that offer both potency and selectivity. The **pyridazine-3-carboxamide** core represents one such promising scaffold. Its unique electronic properties and structural versatility allow for facile chemical modification, enabling the exploration of a vast chemical space to optimize anti-inflammatory activity. This guide moves beyond a simple recitation of facts to provide a strategic and methodological framework for leveraging this scaffold. We will delve into the mechanistic underpinnings of its action, provide a validated workflow for compound evaluation, and present detailed, field-tested protocols. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

The Rationale: Inflammation and the Pyridazine Scaffold

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and

neurodegenerative disorders.^[1] A cornerstone of the inflammatory response is the activation of complex intracellular signaling cascades that culminate in the production of pro-inflammatory mediators, including cytokines (e.g., TNF- α , IL-6), prostaglandins, and nitric oxide (NO).^{[1][2]} Key signaling pathways that govern these processes include Nuclear Factor-kappa B (NF- κ B), Mitogen-Activated Protein Kinases (MAPKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.^[3]

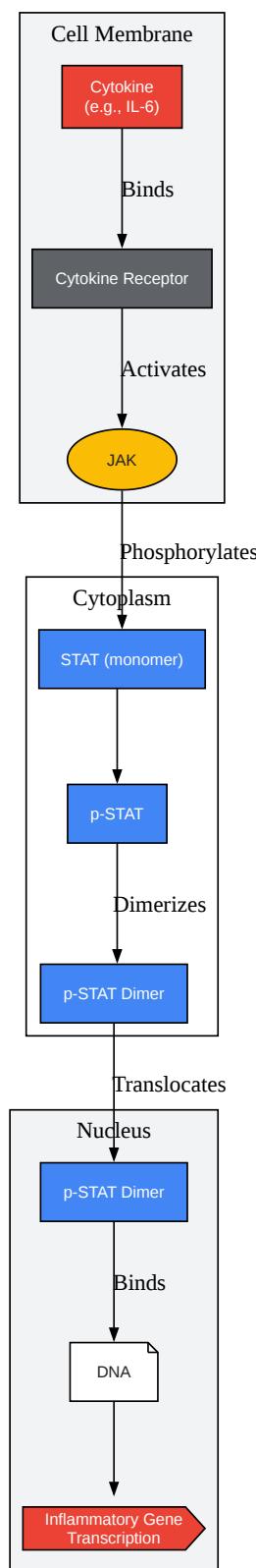

The **pyridazine-3-carboxamide** scaffold serves as an excellent starting point for designing inhibitors that can modulate these pathways. Its heterocyclic nature provides a rigid framework for orienting functional groups to interact with specific targets within these cascades, offering a promising avenue for the development of next-generation anti-inflammatory drugs.


Core Mechanisms & Signaling Pathways

Understanding the key signaling pathways is critical for designing and interpreting experiments. Compounds derived from the **pyridazine-3-carboxamide** scaffold are often designed to interfere with one or more of the following pro-inflammatory cascades.

The NF- κ B Signaling Pathway

The NF- κ B pathway is a master regulator of inflammation.^{[2][4]} In a resting state, NF- κ B dimers are sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as TNF- α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of I κ B α .^[5] This releases NF- κ B, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.^{[6][7]}



[Click to download full resolution via product page](#)

Caption: A simplified MAPK signaling cascade.

The JAK/STAT Signaling Pathway

This pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. [3][8] Cytokine binding to its receptor induces the activation of associated Janus kinases (JAKs). [9] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors for target inflammatory genes. [10] [11]

[Click to download full resolution via product page](#)

Caption: The canonical JAK/STAT signaling pathway.

Drug Discovery & Development Workflow

A systematic approach is essential for identifying and validating lead compounds. The following workflow outlines a logical progression from initial screening to in vivo validation.

[Click to download full resolution via product page](#)

Caption: Drug development workflow for anti-inflammatory agents.

Application Notes & Protocols: In Vitro Screening

Initial screening is performed in vitro to assess the direct effects of compounds on cellular and enzymatic targets in a controlled environment. [\[1\]](#)[\[12\]](#)[\[13\]](#)

Protocol: COX-2 Inhibition Assay (Fluorometric)

Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for producing prostaglandins at sites of inflammation. [\[1\]](#) Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. This assay measures the peroxidase activity of COX-2 to screen for potential inhibitors. [\[14\]](#) **Materials:**

- Human Recombinant COX-2 Enzyme
- COX Assay Buffer
- COX Probe (e.g., Amplex™ Red)
- Arachidonic Acid (Substrate)
- Heme (Cofactor)
- Test compounds dissolved in DMSO
- Celecoxib (positive control inhibitor)

- 96-well white opaque microplate
- Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Assay Genie BN00777, BPS Bioscience #79397). [\[15\]](#)[\[16\]](#) Prepare a working solution of the COX Probe and Cofactor in Assay Buffer.
- Compound Plating: Serially dilute test compounds in Assay Buffer to 10X the final desired concentration. Add 10 μ L of each diluted compound, positive control (Celecoxib), or solvent control (DMSO) to the appropriate wells.
- Enzyme Control & Inhibitor Wells:
 - Enzyme Control (EC): Add 10 μ L of Assay Buffer.
 - Inhibitor Control (IC): Add 10 μ L of diluted Celecoxib.
 - Test Wells: Add 10 μ L of diluted test compounds.
- Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 μ L of this mix to each well (EC, IC, and Test wells).
- Enzyme Addition & Incubation: Add 10 μ L of diluted COX-2 enzyme to all wells. Mix gently and incubate for 10-15 minutes at 37°C, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme. [\[17\]](#)
- Reaction Initiation: Initiate the reaction by adding 10 μ L of Arachidonic Acid solution to all wells.
- Measurement: Immediately begin reading the fluorescence intensity every minute for 15-30 minutes at Ex/Em = 535/587 nm.
- Data Analysis: Determine the reaction rate (slope) for each well. Calculate the percent inhibition using the formula: % Inhibition = $[(\text{Rate_EC} - \text{Rate_Sample}) / \text{Rate_EC}] * 100$ Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, contributing to vasodilation and cytotoxicity. [18] This assay quantifies NO production by measuring its stable metabolite, nitrite, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7 or J774.1). [18][19] **Materials:**

- RAW 264.7 macrophage cell line
- DMEM with 10% FBS
- Lipopolysaccharide (LPS) from *E. coli*
- Test compounds dissolved in DMSO
- Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
- Sodium Nitrite (NaNO₂) standard
- 96-well clear microplate
- Absorbance plate reader (540 nm)

Procedure:

- **Cell Seeding:** Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Remove the old media. Add 100 μ L of fresh media containing various concentrations of the test compounds or vehicle (DMSO). Pre-incubate for 1 hour.
- **Inflammatory Stimulation:** Add 10 μ L of LPS solution to achieve a final concentration of 1 μ g/mL in all wells except the "no-LPS" control.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

- Nitrite Standard Curve: Prepare a serial dilution of NaNO₂ in culture medium (e.g., from 100 µM to 0 µM) to create a standard curve.
- Griess Reaction:
 - Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
 - Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of NED solution to each well and incubate for another 10 minutes. A purple color will develop. [20]7. Measurement: Measure the absorbance at 540 nm. [18]8. Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the NaNO₂ standard curve. Determine the % inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value.

Protocol: Cytokine (TNF-α & IL-6) Measurement by ELISA

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines. [10][21] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying their concentration in cell culture supernatants or plasma. This protocol outlines a general sandwich ELISA procedure. [21][22] Materials:

- Human or Murine TNF-α and IL-6 ELISA kits (e.g., from RayBiotech, R&D Systems, Cytodiagnostic). [22][23]* Cell culture supernatants (from Protocol 4.2) or plasma samples (from in vivo studies).
- Wash Buffer
- Assay Diluent
- Microplate reader (450 nm)

Procedure:

- Reagent Preparation: Reconstitute standards, capture antibody, detection antibody, and streptavidin-HRP conjugate as specified in the kit manual. [21][23][24]2. Standard Curve: Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve (e.g., 1000 pg/mL to 0 pg/mL). [25]3. Assay Plate: The wells of the ELISA plate are pre-coated with a capture antibody.
- Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells. Cover and incubate for 2-2.5 hours at room temperature. [21][22]5. Wash: Aspirate the liquid from each well and wash 3-4 times with Wash Buffer. [23]6. Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature. [22]7. Wash: Repeat the wash step as in step 5.
- Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well. Cover and incubate for 30-45 minutes at room temperature. [22]9. Wash: Repeat the wash step as in step 5.
- Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes in the dark until a blue color develops. [22]11. Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Measurement: Read the absorbance at 450 nm immediately. [23]13. Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards (typically a four-parameter logistic fit). [26]Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from this curve.

Application Notes & Protocols: In Vivo Validation

Promising compounds from in vitro screens must be tested in a living organism to evaluate efficacy, pharmacokinetics, and potential toxicity. [12][27][28]

Protocol: LPS-Induced Systemic Inflammation in Mice

Rationale: Intraperitoneal (i.p.) injection of LPS in mice creates a robust and reproducible model of systemic inflammation, characterized by a surge in circulating pro-inflammatory cytokines. [29][30][31]This model is widely used to test the efficacy of anti-inflammatory agents in vivo. [32][33] Materials:

- BALB/c or C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from *E. coli* O111:B4, dissolved in sterile PBS
- Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
- Dexamethasone (positive control)
- Equipment for blood collection (e.g., cardiac puncture or tail vein)
- Heparin or EDTA tubes for plasma collection

Procedure:

- Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment. [28]2. Grouping: Randomly assign mice to different groups (n=6-8 per group):
 - Group 1: Vehicle control (receives vehicle + PBS)
 - Group 2: LPS control (receives vehicle + LPS)
 - Group 3: Positive control (receives Dexamethasone + LPS)
 - Group 4+: Test groups (receive Test Compound at various doses + LPS)
- Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the LPS challenge.
- LPS Challenge: Inject LPS (e.g., 1-5 mg/kg, i.p.) to all groups except the vehicle control group, which receives an equivalent volume of sterile PBS. [31]5. Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 6 hours, corresponding to the peak of cytokine release), anesthetize the mice. [31]Collect blood via cardiac puncture into heparinized tubes.
- Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

- Cytokine Analysis: Store plasma at -80°C until analysis. Measure the levels of TNF- α and IL-6 in the plasma using the ELISA protocol described in section 4.3.
- Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS control group. Calculate the percent reduction in cytokine levels. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.

Data Interpretation & Presentation

Quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Example In Vitro Anti-inflammatory Activity Profile

Compound ID	Target Assay	IC50 (μ M)
PZ-001	COX-2 Inhibition	2.5 \pm 0.3
NO Production (RAW 264.7)	5.1 \pm 0.7	
TNF- α Release (LPS-PBMC)	1.8 \pm 0.2	
IL-6 Release (LPS-PBMC)	3.2 \pm 0.5	
Celecoxib	COX-2 Inhibition	0.04 \pm 0.01
(Control)	NO Production (RAW 264.7)	> 50
Dexamethasone	TNF- α Release (LPS-PBMC)	0.01 \pm 0.002
(Control)	IL-6 Release (LPS-PBMC)	0.008 \pm 0.001

Data are presented as mean \pm standard deviation from three independent experiments.

Conclusion

The **pyridazine-3-carboxamide** scaffold represents a highly tractable platform for the discovery of novel anti-inflammatory agents. The strategic workflow and detailed protocols provided in this guide offer a robust framework for researchers to systematically synthesize, screen, and validate new chemical entities. By targeting key inflammatory nodes such as COX-

2 and the production of NO and cytokines, derivatives of this scaffold have the potential to be developed into potent and selective therapeutics for a range of debilitating inflammatory conditions.

References

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [\[Link\]](#)
- Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- Deng, M., Scott, M. J., Fan, J., & Billiar, T. R. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. *The Journal of Immunology*. [\[Link\]](#)
- Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects.
- Grabiec, A. M., & Potempa, J. (2020). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. *International Journal of Molecular Sciences*. [\[Link\]](#)
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [\[Link\]](#)
- Kim, C., & Kim, B. (2017). Mitogen-activated Protein Kinases in Inflammation.
- Dolcet, X., Llobet, D., Pallai, R., & Sasi, N. (2016).
- Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. *Signal Transduction and Targeted Therapy*. [\[Link\]](#)
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. *Cold Spring Harbor Perspectives in Biology*. [\[Link\]](#)
- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [\[Link\]](#)
- Malemud, C. J., & Pearlman, E. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. *Current Signal Transduction Therapy*. [\[Link\]](#)
- Towers, C. (n.d.).
- Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric. Merck Millipore. [\[Link\]](#)
- Huang, P., Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. *Cell & Bioscience*. [\[Link\]](#)
- Oeckinghaus, A., & Ghosh, S. (2013). Modulating Inflammation through the Negative Regulation of NF-κB Signaling.
- Wikipedia. (n.d.).

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. *Signal Transduction and Targeted Therapy*. [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. *Signal Transduction and Targeted Therapy*. [Link]
- O'Shea, J. J., & Murray, P. J. (2008). Crosstalk with the Jak-STAT Pathway in Inflammation.
- Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. *Clinica Chimica Acta*. [Link]
- Casado-Ramírez, A., et al. (2022).
- Bangar, O. P., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. *International Journal of Pharmaceutical Sciences and Research*. [Link]
- Sangeetha, J., & Vijayalakshmi, K. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. *International Journal of Pharmaceutical Sciences Review and Research*. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. *International Journal of Molecular Sciences*. [Link]
- Wisdom Library. (2025). Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism. *Wisdom Library*. [Link]
- Pharmaron. (n.d.).
- Kim, J. H., et al. (2020). Establishment of LPS-induced intestinal inflammation mice model: pilot study. *Journal of the Korean Society of Food Science and Nutrition*. [Link]
- Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- RayBiotech. (n.d.). Human IL-6 ELISA Kit. *RayBiotech*. [Link]
- BosterBio. (n.d.). Human IL6(Interleukin 6) ELISA Kit. *BosterBio*. [Link]
- Biomedica. (n.d.). Human IL-6 ELISA. *Biomedica*. [Link]
- Lee, S. H., et al. (2007). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- IBL International. (n.d.). TNF-α (free) ELISA.
- Bio-protocol. (2021).
- NIH. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Cohesion Bioscience. (n.d.). Mouse TNF alpha ELISA Kit User Manual. *Cohesion Bioscience*. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. *BPS Bioscience*. [Link]
- BioVendor. (2023). human interleukin-6 elisa. *BioVendor*. [Link]

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
- Abouzid, K. M., et al. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. journalajrb.com [journalajrb.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Crosstalk with the Jak-STAT Pathway in Inflammation | Semantic Scholar [semanticscholar.org]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. assaygenie.com [assaygenie.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. novusbio.com [novusbio.com]
- 20. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. raybiotech.com [raybiotech.com]
- 23. portal.cytodocs.com [portal.cytodocs.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. novamedline.com [novamedline.com]
- 26. bmgrp.com [bmgrp.com]
- 27. ijpras.com [ijpras.com]
- 28. mdpi.com [mdpi.com]
- 29. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 32. Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism [wisdomlib.org]
- 33. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- To cite this document: BenchChem. [Pyridazine-3-carboxamide as a scaffold for developing anti-inflammatory agents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582110#pyridazine-3-carboxamide-as-a-scaffold-for-developing-anti-inflammatory-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com